4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Catalog No.
S824232
CAS No.
883531-98-4
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbalde...

CAS Number

883531-98-4

Product Name

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

IUPAC Name

4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3

InChI Key

ZLUFGXCLINKKNV-UHFFFAOYSA-N

SMILES

COC1=C2CCCCC2=C(C=C1)C=O

Canonical SMILES

COC1=C2CCCCC2=C(C=C1)C=O
  • Chemical Databases

    While the compound can be found in chemical databases like PubChem [PubChem], these resources do not provide specific details on its use in research.

  • Commercial Availability

    Some vendors offer 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde for purchase [example vendor], but the product descriptions typically focus on the chemical structure and CAS number, omitting any mention of research applications.

The lack of information suggests that this compound might be a relatively new discovery or one that hasn't been extensively studied yet.

Future Research Directions

Considering the structural similarity of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde to other tetrahydronaphthalene derivatives with established research applications, some potential areas for future exploration include:

  • Medicinal Chemistry

    Tetrahydronaphthalene derivatives have been investigated for their potential medicinal properties, including anticancer and anti-inflammatory activities []. The methoxy group and the aldehyde functionality in 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde could potentially lead to interesting modifications of these known bioactivities.

  • Material Science

    Some tetrahydronaphthalene derivatives possess interesting optical or electronic properties, making them useful in the development of new materials []. Further research could explore if 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde exhibits similar properties.

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂. It features a naphthalene ring structure that has undergone partial hydrogenation, resulting in a tetrahydro configuration. The presence of a methoxy group (-OCH₃) at the fourth position and an aldehyde group (-CHO) at the first position contributes to its unique chemical properties. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry .

Typical of aldehydes and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It may also participate in condensation reactions with amines or alcohols, forming imines or acetals respectively .

Several methods exist for synthesizing 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde:

  • Starting from Naphthalene Derivatives: The synthesis may begin with naphthalene derivatives that undergo methoxylation followed by formylation using reagents like paraformaldehyde.
  • Partial Hydrogenation: Naphthalene can be partially hydrogenated to yield tetrahydronaphthalene derivatives before introducing the aldehyde and methoxy groups through subsequent reactions.
  • Reformulation from Precursor Compounds: Using existing tetrahydronaphthalene derivatives and modifying them through specific

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde finds potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its structural characteristics make it a candidate for developing new pharmaceuticals.
  • Material Science: It may be used in creating novel materials due to its unique chemical properties .

Several compounds share structural similarities with 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde:

Compound NameMolecular FormulaUnique Features
3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehydeC₁₂H₁₄O₂Methoxy group at the third position
4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehydeC₁₃H₁₆O₂Ethoxy group instead of methoxy
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehydeC₁₂H₁₄O₃Hydroxyl group replacing the methoxy group

Uniqueness

The uniqueness of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde lies in its specific arrangement of functional groups which influences its reactivity and potential biological activity compared to similar compounds. The combination of a methoxy substituent and an aldehyde functional group distinguishes it from others that may have different substituents or positions on the naphthalene ring .

XLogP3

2.7

Wikipedia

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Dates

Modify: 2023-08-16

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